Tridecyl Benzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters represent a significant class of organic compounds derived from benzoic acid, characterized by the ester linkage formed between the carboxyl group of benzoic acid and an alcohol. This versatile chemical structure underpins a wide array of applications across numerous industries, including pharmaceuticals, fragrances, flavors, cosmetics, and materials science. The properties of benzoate esters are largely dictated by the nature of the alcohol component, influencing factors such as solubility, volatility, viscosity, and reactivity. For instance, shorter-chain alkyl benzoates like ethyl benzoate and methyl benzoate are often recognized for their pleasant aromas and are utilized in perfumery and as flavoring agents chemicalbook.comacs.orgwikipedia.orgedu.krd. Longer-chain alkyl benzoates, such as those derived from fatty alcohols, tend to exhibit emollient properties and are incorporated into skincare and cosmetic formulations due to their skin-feel and stability atamanchemicals.comcir-safety.orggoogle.com. Benzoate ester plasticizers, a group of specialty chemicals, are employed to enhance the flexibility and durability of polymers in applications like adhesives, coatings, and flexible PVC, driven by a trend towards low-toxicity alternatives to traditional plasticizers hdinresearch.com. The fundamental synthesis of these compounds typically involves the esterification of benzoic acid with the corresponding alcohol, often facilitated by an acid catalyst chemicalbook.comwikipedia.orgresearchgate.net.

Overview of Scholarly Research Trajectories for Tridecyl Benzoate

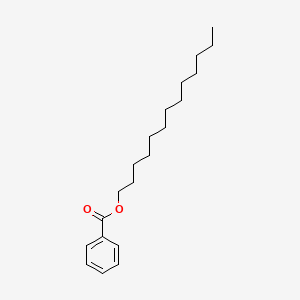

This compound, identified by its CAS number 29376-83-8, is an ester formed from benzoic acid and tridecyl alcohol. Scholarly research and chemical databases provide insights into its fundamental physical and chemical properties, which suggest potential applications. While extensive research specifically detailing unique trajectories for this compound is not as widely documented as for some other benzoate esters, its structural characteristics place it within the category of longer-chain alkyl benzoates. These compounds are generally characterized by their lipophilic nature, low volatility, and good thermal stability cir-safety.orggoogle.comchemeo.com. The presence of a C13 alkyl chain (tridecyl) implies properties that could be beneficial in applications requiring emolliency, solvency, or as a plasticizer or component in formulations where a specific skin-feel or material property is desired atamanchemicals.comcir-safety.orggoogle.com. Research into related compounds, such as tridecyl salicylate, highlights their use as emollients and solvents in cosmetic products atamanchemicals.com. Furthermore, the broader field of benzoate ester research encompasses studies on synthesis optimization, material science applications (e.g., plasticizers), and their roles in complex organic syntheses, where they can serve as intermediates or protecting groups researchgate.netub.edugoogle.comgoogle.com. The available data for this compound primarily focuses on its physicochemical profile, laying the groundwork for its potential utility in various industrial and research contexts.

Structure

3D Structure

Properties

IUPAC Name |

tridecyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXPEXIJLNFIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737595 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29376-83-8 | |

| Record name | Tridecyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of Tridecyl Benzoate

Tridecyl benzoate (B1203000) exhibits a set of physicochemical properties that define its behavior and potential applications. As an ester of benzoic acid and tridecyl alcohol, it possesses a molecular formula of C20H32O2 and a molar mass of approximately 304.47 g/mol . It is typically described as a yellow liquid . Its lipophilic nature is indicated by a high octanol/water partition coefficient (log P) of 6.154, suggesting limited solubility in water (log10WS = -6.74) but good solubility in organic solvents chemeo.com. The compound has a high normal boiling point of approximately 759.97 K (around 487°C), indicating low volatility, and a critical temperature of 950.54 K chemeo.com. These characteristics suggest stability under various conditions and suitability for applications where a non-volatile component is required.

Table 1:

| Property | Value | Unit | Source |

| CAS Number | 29376-83-8 | - | chemeo.comsigmaaldrich.com |

| Molecular Formula | C20H32O2 | - | chemeo.com |

| Molar Mass | 304.47 | g/mol | chemeo.com |

| Appearance | Yellow liquid | - | |

| Log P (Octanol/Water Partition Coeff.) | 6.154 | - | chemeo.com |

| Water Solubility (Log10WS) | -6.74 | - | chemeo.com |

| Normal Boiling Point (Tboil) | 759.97 | K | chemeo.com |

| Critical Temperature (Tc) | 950.54 | K | chemeo.com |

| Critical Pressure (Pc) | 1311.80 | kPa | chemeo.com |

| Standard Gibbs Free Energy of Formation | -3.99 | kJ/mol | chemeo.com |

| Enthalpy of Formation (gas) | -464.40 | kJ/mol | chemeo.com |

| Enthalpy of Fusion | 44.38 | kJ/mol | chemeo.com |

| Enthalpy of Vaporization | 71.55 | kJ/mol | chemeo.com |

Compound List

Esterification Reaction Pathways

The formation of Tridecyl Benzoate typically proceeds via esterification, a fundamental organic reaction where a carboxylic acid reacts with an alcohol to produce an ester and water.

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of benzoic acid with tridecanol, usually in the presence of an acid catalyst. This process is driven towards product formation by the removal of water, often achieved through azeotropic distillation.

Catalysts: A wide array of catalysts can facilitate this reaction. Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) rsc.orgquora.com and organic sulfonic acids such as para-toluenesulfonic acid (p-TSA) dergipark.org.trresearchgate.net. Heterogeneous catalysts, offering advantages in separation and reusability, include ion exchange resins dergipark.org.trcsic.es, solid acids like sulfated zirconia, iron(III) sulfate (B86663), and montmorillonite (B579905) KSF researchgate.net, rare-earth oxides google.com, and supported metal catalysts like Pd/C ajol.info. Lewis acids, such as tin(II) compounds google.com and various titanium complexes researchgate.net, as well as zirconocene (B1252598) triflate , have also demonstrated efficacy.

Reaction Conditions: The reaction typically requires elevated temperatures to achieve reasonable rates. Microwave irradiation has emerged as a method to significantly accelerate esterification reactions, allowing for shorter reaction times and potentially higher yields researchgate.netmdpi.comresearchgate.netmdpi.com. Solvent-free conditions are also explored to enhance sustainability dergipark.org.tr. For longer-chain alcohols like tridecanol, which can exhibit lower reactivity due to steric hindrance and solubility, optimized conditions and effective catalysts are crucial dergipark.org.trcsic.es.

Transesterification involves the exchange of an alkoxy group of an ester with an alcohol. In the context of this compound synthesis, this could involve reacting a simpler benzoate ester (e.g., methyl benzoate or ethyl benzoate) with tridecanol. This method is less commonly cited for this compound specifically but is a general route for ester synthesis, often catalyzed by Lewis acids, bases, or specific metal complexes researchgate.net.

The choice of catalyst significantly impacts the efficiency and selectivity of benzoate ester synthesis.

Homogeneous Catalysts: These include strong Brønsted acids (H₂SO₄, p-TSA) and Lewis acids. While effective, their separation from the product can be challenging, leading to potential contamination and waste.

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and zeolites, offer advantages in terms of recyclability and ease of separation, making them attractive for industrial processes dergipark.org.trcsic.es. Organic solid acids have shown particular promise for esterifying long-chain acids and alcohols in both batch and flow systems csic.es.

Novel Catalytic Systems: Emerging catalysts include deep eutectic solvents (DES) and ionic liquids, which can act as both solvents and catalysts, offering tunable properties and improved reaction rates dergipark.org.trmdpi.com. Metal-organic frameworks (MOFs) and other advanced materials are also being explored for their catalytic potential.

Table 1: Selected Catalysts and Conditions for Benzoate Ester Synthesis

| Catalyst Type | Specific Catalyst(s) | Reaction Type (General) | Example Alcohol Used (if not Tridecanol) | Typical Conditions | Reported Yield/Conversion (Example) |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Direct Esterification | Ethanol, Butanol, Hexanol | Heating, Water removal | High conversion dergipark.org.tr |

| Homogeneous Acid | para-Toluenesulfonic Acid (p-TSA) | Direct Esterification | Ethanol, Butanol, Hexanol | Heating, Water removal | High conversion dergipark.org.tr |

| Homogeneous Lewis Acid | Tin(II) compounds | Direct Esterification | Alcohols (7-13 carbons) | Distillation for water removal | High yield google.com |

| Heterogeneous Solid Acid | Ion Exchange Resins (e.g., Amberlyst-16) | Direct Esterification | Fatty acids with 2-Ethylhexyl alcohol | Flow reactor, 140°C, 0.15 ml/min | >98% yield csic.es |

| Heterogeneous Solid Acid | Fe₂(SO₄)₃, Sulfated ZrO₂, Montmorillonite KSF | Direct Esterification | 2-Ethylhexanol | Microwave irradiation | High conversion researchgate.net |

| Metal-based Catalyst | Zirconocene triflate | Direct Esterification | Benzyl alcohol | 80°C, Toluene solvent, excess alcohol | 74% yield |

| Deep Eutectic Solvent (DES) | DES (e.g., p-TSA and BTEAC) | Direct Esterification | Ethanol, Butanol, Hexanol | 75°C, Solvent-free | 88.3% conversion (Ethanol) dergipark.org.tr |

| Supported Metal Catalyst | Pd/C | Transesterification | Vinyl acetate (B1210297), Benzoic acid | 80°C, 10 h, 4.0 wt% catalyst, 1:11 molar ratio | 85.7% yield ajol.info |

Transesterification Processes

Advanced Synthetic Strategies

Beyond traditional esterification, more sophisticated methods are employed, particularly in the synthesis of specialized benzoate esters or for improving process efficiency.

This compound, with its linear alkyl chain, is an achiral molecule. Therefore, enantioselective synthesis, which aims to produce one enantiomer of a chiral molecule preferentially, is not directly applicable to this compound itself. However, the field of chiral benzoate ester synthesis is extensive, utilizing various asymmetric strategies. These include:

Asymmetric Hydrogenation: Enantioselective hydrogenation of vinyl benzoates using chiral rhodium catalysts can yield chiral esters with high enantiomeric excess (ee) csic.es.

Chiral Lithiated Benzoate Esters: These intermediates, prepared via asymmetric deprotonation or metal-lithium exchange, are used in stereocontrolled homologation reactions to build complex chiral molecules researchgate.net.

Metal-Catalyzed Asymmetric Coupling: Nickel-catalyzed coupling reactions can provide access to enantioenriched esters of chiral dialkyl carbinols nih.gov. Palladium-catalyzed enantioselective substitution reactions are also utilized for synthesizing chiral allylic esters nih.gov.

Enzymatic Resolution: While not detailed for benzoate esters in the searched literature, enzymes are broadly used for kinetic resolution of racemic alcohols or acids to produce chiral esters.

These advanced methods highlight the sophisticated control achievable in benzoate ester chemistry, even if not directly applied to the achiral this compound.

Continuous flow chemistry offers significant advantages for the synthesis of esters, including improved heat and mass transfer, enhanced safety, precise control over reaction parameters, and scalability.

Flow Reactors: Esterification reactions, including those involving benzoic acid and alcohols, have been successfully adapted to continuous flow systems researchgate.netmdpi.comnih.gov. This can involve using coiled reactors or packed-bed reactors containing solid catalysts csic.esnih.gov.

Microwave-Assisted Flow: Combining microwave irradiation with continuous flow reactors can further accelerate reactions and improve efficiency mdpi.comresearchgate.netmdpi.com.

Solid Catalysts in Flow: For long-chain esterifications, which can be challenging due to diffusion limitations and steric hindrance, solid catalysts in fixed-bed flow reactors have proven highly effective, enabling high yields and selectivity csic.es. This approach is particularly relevant for the synthesis of this compound.

Process Optimization: Flow chemistry allows for rapid optimization of parameters such as flow rate, temperature, and reactant ratios, leading to robust and efficient production methods mdpi.comresearchgate.net.

Table 2: Continuous Flow Synthesis Approaches for Esters

| System Type | Reactants (General) | Catalyst (if specified) | Conditions (Example) | Yield/Efficiency (Example) |

| Microwave-Assisted Flow Reactor | Benzoic acid + Alcohols | Catalyst-free or specific catalysts | 140°C, 0.35-0.25 mL/min flow rate (20-30 min residence time) | 95-98% yield mdpi.com |

| Fixed-Bed Reactor (Solid Catalyst) | Fatty acids + 2-Ethylhexyl alcohol | Organic solid acids | 140°C, 0.15 ml/min flow rate | >98% yield csic.es |

| Coiled Reactor | Hydroxylated benzoic acid derivatives + Phosphonium salt | DCC/DMAP or T3P/TEA | 120°C, 0.1 mL/min flow rate (for one step) | 74% isolated yield nih.gov |

| Microwave-Assisted Flow Reactor | 2-Formylbenzoic acid + Amines + Phosphites | Catalyst-free | Optimized temperature, flow rate (0.15-0.70 mL/min) | High yields mdpi.com |

| Continuous System (UV detection) | Alcohols + Benzoyl Chloride | Not specified (on-line system with UV detection) | 60°C, 0.5 mL/min flow rate, MW irradiation | Efficient system researchgate.net |

this compound

Benzoic Acid

Tridecanol

Methyl Benzoate

Ethyl Benzoate

Benzyl Alcohol

2-Ethylhexanol

Hexanol

Ethanol

Butanol

Vinyl Acetate

Benzoyl Chloride

2-Formylbenzoic Acid

Diethyl Phosphite

Sulfuric Acid

Para-toluenesulfonic Acid (p-TSA)

Tin(II) compounds

Titanium complexes

Zirconocene triflate

Palladium on Carbon (Pd/C)

Deep Eutectic Solvents (DES)

Ionic Liquids

Enantioselective Synthesis and Chiral Control in Benzoate Esters

Reaction Kinetics and Mechanistic Studies of Benzoate Ester Formation

The synthesis of this compound typically proceeds via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. This process involves a reversible equilibrium where benzoic acid reacts with tridecyl alcohol to yield this compound and water masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com.

The generally accepted mechanism for Fischer esterification involves several key steps:

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack masterorganicchemistry.comopenstax.orgmasterorganicchemistry.comlibretexts.orgyoutube.com.

Nucleophilic Attack by Alcohol: The tridecyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate masterorganicchemistry.comopenstax.orgmasterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net.

Proton Transfer: Intramolecular or intermolecular proton transfers occur within the tetrahedral intermediate. These transfers rearrange the molecule to facilitate the elimination of a water molecule masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com.

Elimination of Water: A molecule of water is eliminated from the intermediate, reforming the carbonyl double bond and yielding a protonated ester masterorganicchemistry.comopenstax.orgmasterorganicchemistry.com.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final this compound product masterorganicchemistry.commasterorganicchemistry.com.

The reaction is an equilibrium, meaning it can proceed in both forward (ester formation) and reverse (ester hydrolysis) directions masterorganicchemistry.comopenstax.orgmasterorganicchemistry.comtcu.edu. To favor the formation of this compound, kinetic strategies are employed to shift the equilibrium towards the products. These include:

Using an Excess of Reactant: Employing a significant excess of tridecyl alcohol can drive the reaction forward according to Le Chatelier's principle masterorganicchemistry.commasterorganicchemistry.comtcu.edu.

Removing Water: Continuously removing the water produced during the reaction, often through azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable co-solvent), prevents the reverse hydrolysis reaction masterorganicchemistry.commasterorganicchemistry.comtcu.edu.

Kinetic Studies of Benzoate Esterification: While specific kinetic data for this compound may be limited in public literature, studies on the esterification of benzoic acid with shorter-chain alcohols, such as 1-butyl alcohol, provide valuable insights into the reaction kinetics. These studies often reveal that the reaction exhibits first-order kinetics with respect to benzoic acid under certain conditions dnu.dp.ua. The rate of esterification is influenced by temperature, catalyst concentration, and the molar ratio of reactants researchgate.netresearchgate.net.

For instance, kinetic research on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid reported activation energies for the forward reaction around 50.45 kJ/mol researchgate.net and 58.40 kJ/mol dnu.dp.ua. These values are indicative of the energy barrier that must be overcome for the ester formation to occur and are comparable for the esterification of benzoic acid with longer-chain alcohols like tridecyl alcohol, albeit with potential differences in diffusion and solubility.

Table 1: Representative Kinetic Parameters for Benzoic Acid Esterification

| Reaction System | Catalyst | Temperature Range (K) | Activation Energy (kJ/mol) | Reference |

| Benzoic Acid + 1-Butyl Alcohol | p-TsOH | 353.15 - 383.15 | 50.45 | researchgate.net |

| Benzoic Acid + 1-Butyl Alcohol | p-TsOH | 365.2 - 389.4 | 58.40 (forward) | dnu.dp.ua |

| Benzoic Acid + 1-Butyl Alcohol | p-TsOH | 365.2 - 389.4 | 57.70 (reverse) | dnu.dp.ua |

Post-Synthesis Purification and Isolation Techniques

Following the synthesis of this compound, a series of purification steps are necessary to isolate the desired ester from unreacted starting materials, catalyst residues, and any byproducts. Common laboratory and industrial techniques include:

Neutralization and Washing: The reaction mixture is typically quenched and washed with an aqueous solution, such as sodium bicarbonate, to neutralize and remove the acid catalyst. Subsequent washes with water help remove residual salts and water-soluble impurities southalabama.edu.

Drying: The organic layer containing the crude this compound is dried using a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any traces of water southalabama.edu.

Filtration: After drying, the mixture is filtered to remove the solid drying agent.

Distillation: Due to the relatively high molecular weight and boiling point of this compound, vacuum distillation is often the preferred method for purification. This process allows for the separation of the ester from lower-boiling point impurities and unreacted alcohol, while minimizing thermal decomposition that could occur at atmospheric pressure tcu.educhemicalbook.com.

Chromatography: For higher purity requirements or in laboratory settings, techniques like flash column chromatography may be employed. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) chemicalbook.com. However, chromatography is generally less economical for large-scale industrial purification.

Industrial Scale Purification Challenges for Alkyl Benzoates

Purifying long-chain alkyl benzoates like this compound on an industrial scale presents several significant challenges:

High Boiling Point and Thermal Stability: this compound, with its molecular formula C₂₀H₃₂O₂, possesses a high boiling point. Consequently, purification via distillation requires high vacuum conditions to lower the boiling temperature and prevent thermal degradation. Maintaining precise temperature control and efficient vacuum systems is crucial but energy-intensive and requires specialized equipment tcu.educhemicalbook.com. Prolonged exposure to elevated temperatures, even under vacuum, can lead to decomposition or side reactions, impacting yield and purity.

Viscosity: Long-chain esters can exhibit significant viscosity, especially at lower temperatures. This can complicate handling, pumping, filtration, and the efficiency of distillation processes, potentially requiring heated lines and vessels.

Separation of Closely Related Compounds: Depending on the synthesis efficiency, residual unreacted tridecyl alcohol or benzoic acid, as well as potential byproducts (e.g., diesters if using a dicarboxylic acid, though not applicable here), may need to be separated. Achieving high purity often necessitates multiple distillation passes or highly efficient fractional distillation columns.

Economic Viability: Industrial purification methods must be cost-effective. While chromatography can achieve high purity, its cost and throughput limitations make it unsuitable for bulk production. Vacuum distillation, though more scalable, incurs significant energy costs and capital investment for specialized equipment.

Catalyst Removal: Ensuring complete removal of residual acid catalysts is paramount, as even trace amounts can catalyze degradation or unwanted reactions during storage or subsequent processing. Efficient washing and neutralization steps are critical.

Addressing these challenges requires careful process design, optimization of reaction conditions to maximize yield and minimize byproducts, and the implementation of robust, energy-efficient purification technologies tailored to the specific properties of this compound.

Theoretical and Computational Chemistry of Tridecyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, bonding, and properties of molecules like Tridecyl Benzoate (B1203000). These methods allow for the prediction of molecular geometries, vibrational frequencies, electronic transitions, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases wikipedia.org. In ester systems, DFT is applied to calculate various properties, including molecular geometries, vibrational spectra, and electronic properties lodz.plresearchgate.netresearchgate.netmdpi.comresearchgate.netdntb.gov.uaacs.org. For instance, DFT calculations can determine the distribution of electron density, identify reactive sites through molecular electrostatic potential (MEP) maps, and analyze frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity researchgate.netresearchgate.net. The B3LYP functional, often paired with basis sets like 6-31G(d,p) or 6-311++G(2d,p), is commonly employed in these studies lodz.plmdpi.comresearchgate.net. DFT simulations have suggested that Tridecyl Benzoate might possess a dipole moment of approximately 2.5 D, indicating moderate polarity vulcanchem.com. Furthermore, DFT can be used to predict properties such as ionization potential, which can be influenced by external electric fields researchgate.net.

Ab initio methods, which derive solutions from fundamental quantum mechanical principles without empirical approximations, and semi-empirical methods, which incorporate empirical parameters to simplify calculations, are also valuable for studying ester electronic structures. Ab initio methods, such as Hartree-Fock and its descendants, can provide high accuracy but are computationally more demanding than DFT wikipedia.org. Semi-empirical methods, like AM1 or PM3, are significantly faster and are often used for larger molecules where full ab initio calculations are prohibitive tandfonline.comrsc.orgwikipedia.org. These methods approximate or omit certain two-electron integrals and use empirical data to parametrize their results, allowing for the inclusion of some electron correlation effects wikipedia.org. While generally faster, their accuracy can be limited if the molecule deviates significantly from the data used for parametrization wikipedia.org. Computational studies have compared the accuracy of ab initio methods with DFT for ester systems, finding that methods like B3LYP/6-31+G* can provide results closer to experimental values for vibrational frequencies than simpler ab initio schemes researchgate.net. The comparison of energetics between different computational methods, including ab initio and DFT, is crucial for validating theoretical models acs.org.

Density Functional Theory (DFT) Applications in Ester Systems

Molecular Dynamics Simulations of Ester Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules in condensed phases, including their interactions, conformational changes, and solvation processes academie-sciences.frnih.govmdpi.com. For ester systems, MD simulations can elucidate intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are critical for understanding solvation properties and physical behavior academie-sciences.frnih.govmdpi.combohrium.com. For example, MD simulations can explore the interactions of ester molecules with solvents like water or supercritical carbon dioxide, providing insights into solubility and partition coefficients mdpi.combohrium.comresearchgate.netdntb.gov.ua. These simulations can also reveal details about conformational sampling and the dynamics of molecular chains, which are influenced by factors like temperature and pressure bohrium.comresearchgate.net. The analysis of intermolecular interactions is also key to predicting compatibility in mixtures, such as lubricants or polymer blends mdpi.comfrontiersin.orgacs.org.

Structure-Reactivity Relationships of Alkyl Benzoates

Understanding the structure-reactivity relationships of alkyl benzoates involves correlating molecular structure features with their chemical reactivity. Computational chemistry plays a vital role in this by predicting reactivity indices and analyzing reaction mechanisms. For benzoate esters, the nature of the alkyl chain and substituents on the aromatic ring can significantly influence their reactivity, for instance, in hydrolysis or aminolysis reactions researchgate.netsemanticscholar.orgemerginginvestigators.orgacs.org. Studies on substituted alkyl benzoates have examined how shifts in methanol (B129727) O-H stretching frequencies, induced by hydrogen bonding with the carbonyl oxygen, correlate with theoretical quantities characterizing electron density at the proton-accepting atom acs.orgbohrium.comresearchgate.net. Computational modeling can also help explain differences in reactivity based on electrostatic potential values at the ester functionality atoms researchgate.net. The length of the alkyl chain, such as the tridecyl group in this compound, can impact physical properties like compatibility and solubility, and potentially influence reactivity through steric or electronic effects, though direct computational studies on this compound's specific reactivity are less common in general literature searches compared to simpler esters.

Predictive Modeling for Chemical Behavior and Stability

Predictive modeling utilizes computational approaches to forecast chemical behavior, stability, and properties based on molecular structure. Quantitative Structure-Activity Relationship (QSAR) models are a prime example, correlating molecular descriptors with observed activities or properties, such as toxicity or reaction rates eurekaselect.comnih.govresearchgate.netfarmaciajournal.com. For esters, QSAR models have been developed to predict aquatic toxicity eurekaselect.comnih.govresearchgate.netfarmaciajournal.com and hydrolysis rate constants . Computational chemistry, including DFT, can also be integrated with machine learning (ML) models to predict chemical stability, such as hydrolysis rates of esters and carbamates researchgate.netrsc.orgchemrxiv.org. These predictive models are essential for designing molecules with desired stability profiles and for screening potential candidates efficiently rsc.orgchemrxiv.orgmdpi.com. For instance, machine learning models trained on quantum mechanically derived data can predict methyl cation affinities (MCAs) and methyl anion affinities (MAAs) to estimate nucleophilicity and electrophilicity, aiding in the assessment of chemical stability chemrxiv.org.

Tridecyl Benzoate in Polymer Science and Materials Engineering

The Role of Tridecyl Benzoate (B1203000) as a Monomer in Polymer Synthesis

While not a conventional monomer in the same vein as styrene (B11656) or ethylene, benzoate esters, including tridecyl benzoate, play a role in specialized polymerization techniques. Their utility is most prominent in controlled radical polymerization and can be conceptualized in condensation polymerization processes.

Controlled Radical Polymerization Approaches with Benzoate Esters

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, including predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com Within this field, certain benzoate esters can participate in or mediate these controlled processes.

One such method is Nitroxide-Mediated Polymerization (NMP) . In NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain, allowing for controlled chain growth. acs.org While traditional NMP often employs specific alkoxyamines, the fundamental principle of reversible deactivation is key. acs.org

Another significant CRP method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization . RAFT relies on chain transfer agents (CTAs), typically dithioesters, dithiocarbamates, trithiocarbonates, or xanthates, to control polymerization. acs.org For instance, 4-cyanopentanoic acid dithiobenzoate (CPADB) is a known CTA used in RAFT polymerization. core.ac.uk This highlights the utility of the benzoate structure in mediating these complex polymerization reactions. The process allows for the polymerization of a wide array of monomers, including acrylamides, methacrylates, and styrene. core.ac.uk

Light-controlled radical polymerization has also emerged as a powerful technique, offering spatial and temporal control over the polymerization process. acs.org In some photo-CRP methods, benzoate derivatives can be involved. For example, vinyl benzoate has been successfully polymerized using photoredox catalysis in conjunction with xanthates, demonstrating the adaptability of benzoate structures to various controlled polymerization conditions. core.ac.uk

Condensation Polymerization Applications

Condensation polymerization involves the reaction of monomers with two or more reactive functional groups, leading to the formation of a larger structural unit while releasing smaller molecules like water. savemyexams.com Polyesters, for example, are formed through the reaction of diols and dicarboxylic acids. savemyexams.com

Theoretically, a derivative of this compound containing appropriate functional groups, such as a hydroxyl or carboxylic acid group on the tridecyl chain or the benzene (B151609) ring, could act as a monomer in condensation polymerization. For instance, a hydroxy-tridecyl benzoate could react with a dicarboxylic acid to form a polyester. This would introduce a long alkyl side chain into the polymer backbone, potentially imparting properties such as increased flexibility and a lower glass transition temperature. The general principle of condensation polymerization allows for the incorporation of a wide variety of monomers to tailor the final properties of the polymer. e3s-conferences.org

The Function of this compound as a Polymer Additive

Beyond its potential role in building polymer chains, this compound is widely recognized for its function as a polymer additive. scribd.com Additives are crucial for enhancing the processability and end-use properties of polymers.

Plasticization Mechanisms in Polymer Matrices

Plasticizers are substances added to a material, typically a polymer, to increase its flexibility, workability, and distensibility. kinampark.com They function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the "free volume". kinampark.com This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg) and a softer, more flexible material. wikipedia.org

Several theories explain the mechanism of plasticization:

Lubricity Theory: This theory posits that plasticizers act as molecular lubricants, facilitating the movement of polymer chains past one another. kinampark.comresearchgate.net

Gel Theory: This theory suggests that the polymer forms a three-dimensional gel-like network held together by weak intermolecular forces. The plasticizer swells this gel, allowing for easier movement of the polymer segments. kinampark.comresearchgate.net

Free Volume Theory: This is the most widely accepted theory. It proposes that plasticizers increase the amount of empty space, or free volume, within the polymer matrix. This additional free volume allows for greater segmental motion of the polymer chains, resulting in increased flexibility. kinampark.comacs.org

This compound, with its ester group and long alkyl chain, is an effective plasticizer for various polymers. Benzoate esters are known to be used as plasticizers in polymers like polyvinyl acetate (B1210297) (PVAc). kinampark.com The compatibility and performance of a plasticizer depend on factors like its solubility parameter, molecular weight, and chemical structure. wikipedia.org

Table 1: Theories of Plasticization

| Theory | Description |

|---|---|

| Lubricity Theory | Plasticizer molecules act as lubricants, reducing friction between polymer chains. kinampark.comresearchgate.net |

| Gel Theory | The polymer forms a 3D gel network that is swelled by the plasticizer, increasing flexibility. kinampark.comresearchgate.net |

| Free Volume Theory | Plasticizers increase the internal space available for polymer chain movement. kinampark.comacs.org |

Nucleating Agent Activity and Polymer Crystallization

Nucleating agents are additives that accelerate the crystallization process in semi-crystalline polymers like polypropylene (B1209903) and polyethylene (B3416737) terephthalate (B1205515) (PET). specialchem.comlohtragon.com They achieve this by providing sites for the initiation of crystal growth (nucleation), which leads to a higher crystallization rate and often a larger number of smaller, more uniform crystals. specialchem.comlohtragon.com This can result in improved mechanical properties, such as stiffness, and enhanced optical properties, like clarity. specialchem.com

Chemical derivatives of benzoic acid are recognized as highly effective nucleating agents. specialchem.com For instance, sodium benzoate is a well-known nucleating agent. google.comepo.org The effectiveness of a nucleating agent can be influenced by its particle size, with smaller particles generally providing more uniform dispersion and a greater number of nucleation sites. google.com While direct research on this compound as a primary nucleating agent is less common, its structural similarity to other effective benzoate-based nucleating agents suggests potential activity in this area. The presence of such agents can significantly impact the processing cycle time and the final properties of crystalline polymer products. google.com

Rheological Modification of Polymer Systems

Rheology modifiers are substances that alter the flow behavior of a material. In polymer systems, they are used to control viscosity and achieve desired application characteristics. basf.com For example, in paints and coatings, rheology modifiers can prevent dripping and sagging while ensuring good leveling. basf.combch.ro

Rheology modifiers can be classified in various ways, including associative and non-associative thickeners. basf.com Associative thickeners, such as hydrophobically modified ethoxylated urethanes (HEURs) and hydrophobically modified alkali-swellable emulsions (HASEs), form networks within the formulation to build viscosity. bch.ro

Integration into Composite and Blended Material Formulations

This compound is integrated into composite and blended material formulations primarily for its function as a plasticizer and processing aid. Plasticizers are additives that increase the flexibility, durability, and workability of a polymer by reducing the intermolecular forces between the polymer chains. kinampark.comkinampark.comwikipedia.org This process increases the "free volume" within the polymer structure, allowing for greater molecular mobility and resulting in a softer, more deformable material. kinampark.com Benzoate esters, including this compound, are recognized as highly solvating plasticizers, particularly for polyvinyl chloride (PVC) and its copolymers. specialchem.comgoogle.com

The integration of this compound and other similar mono-benzoates into polymer formulations, especially flexible PVC, serves specific functions. They often act as solvency-boosting or viscosity-depressing additives. specialchem.com In plastisol applications—dispersions of PVC resin in a liquid plasticizer—the addition of a strong solvator like a benzoate ester can lower the gelation temperature and accelerate the fusion rate of the resin. sci-hub.segoogle.com.pg This is advantageous in manufacturing processes as it can reduce processing times and energy consumption. google.com

Table 1: Role of Benzoate Esters in Polymer Formulations

| Function | Description | Polymer Systems | Reference |

|---|---|---|---|

| High-Solvating Plasticizer | Acts as a "strong solvator" due to high polarity and aromaticity, effectively interacting with polar polymer chains. | Polyvinyl Chloride (PVC) | kinampark.comspecialchem.com |

| Processing Aid | Improves processing by lowering melt viscosity and gelation temperature, leading to faster fusion. | PVC, Thermoplastics | specialchem.comgoogle.com |

| Viscosity Depressant | Reduces the viscosity of plastisols, which is beneficial for coating and molding applications. | Flexible PVC | specialchem.comgoogle.com.pg |

| Solvency Booster | Enhances the solvency of the plasticizer system when used in a blend with other plasticizers. | Flexible PVC Compounds | specialchem.com |

Long-Term Performance and Stability in Polymer Systems

The long-term performance and stability of an additive within a polymer system are critical for the durability of the final product. For this compound, this encompasses its resistance to degradation from environmental factors such as heat, light, and moisture.

Thermal and Oxidative Stability The stability of a polymer and its additives against heat is crucial both during high-temperature processing and for the long-term service life of the product. google.com Benzoate esters are noted for contributing to good thermal stability. iiste.org Secondary antioxidants, such as phosphites and thioethers, are often used in polymer formulations to decompose hydroperoxides that form during oxidation. uvabsorber.com Thioethers are particularly effective for long-term heat aging applications in the solid phase, and are typically used in combination with primary antioxidants like hindered phenols. uvabsorber.com Additive compositions containing C13-alkyl groups have been developed to provide a balance of stability during short-term, high-temperature processing and long-term storage. google.com The long-term thermal stability of such systems can be evaluated through methods like oven aging at elevated temperatures (e.g., 70°C or 80°C), where degradation is monitored by measuring changes in properties like the yellowness index or gel content. google.com

UV Stability Exposure to ultraviolet (UV) radiation can lead to the degradation of polymer chains, causing loss of mechanical properties and discoloration. Benzoate esters generally exhibit good UV stability. specialchem.com In some applications, benzoates themselves can function as UV stabilizers, specifically as a type of Hindered Amine Light Stabilizer (HALS), which works by preventing oxidation initiated by UV light. greenchemicals.eu The integration of UV absorbers and stabilizers is a common strategy to protect organic polymers from the detrimental effects of light. google.comscribd.com

Hydrolytic Stability As an ester, this compound can be susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding benzoic acid and tridecyl alcohol. The rate of this degradation pathway is a key factor in the long-term stability of the polymer, especially in humid environments. google.com Studies on homologous series of benzoate esters have shown that hydrolytic stability is influenced by the size of the alcohol (alkoxyl) group. nih.gov Research on the hydrolysis of linear benzoate esters in rat plasma indicated that stability was inversely proportional to the size of the alkoxyl group, with methyl benzoate being more stable than ethyl, n-propyl, or n-butyl benzoates. nih.gov This suggests that longer-chain esters like this compound might exhibit higher lability. The mechanism of ester hydrolysis is a complex process that can be catalyzed by acids or bases and even accelerated by mechanical stress within the polymer matrix. researchgate.netunito.it The stability against hydrolysis is a critical consideration, as degradation can lead to plasticizer exudation and a loss of the material's desired flexible properties. windows.netgoogle.com

Table 2: Summary of Stability Characteristics for Benzoate Plasticizers

| Stability Factor | Performance | Details | Reference |

|---|---|---|---|

| UV Stability | Good | Benzoates display good resistance to degradation from UV light and can act as UV stabilizers. | specialchem.comgreenchemicals.eu |

| Stain Resistance | Excellent | Formulations with benzoates show excellent resistance to staining. | specialchem.com |

| Oil Extraction Resistance | Good | Benzoate plasticizers have good resistance to being extracted by oils. | specialchem.com |

| Thermal Stability | Good | Contributes to the heat stability of polymer systems, crucial for processing and long-term use. | google.comiiste.org |

| Hydrolytic Stability | Variable | As esters, they are susceptible to hydrolysis. Stability may decrease as the alcohol chain length increases. | google.comnih.gov |

Environmental Fate and Degradation Studies of Tridecyl Benzoate

Abiotic Degradation Pathways

Abiotic degradation of tridecyl benzoate (B1203000) involves chemical transformations driven by physical environmental factors. The primary pathways include photodegradation, hydrolysis, and thermo-oxidative degradation, each influenced by specific environmental conditions and leading to the breakdown of the ester into simpler molecules.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For aromatic esters like tridecyl benzoate, the benzene (B151609) ring acts as a chromophore, absorbing UV radiation which can initiate degradation. The process is common for substances present in the upper layers of water bodies or on surfaces exposed to sunlight. acs.org

The mechanisms of photodegradation for esters can be complex, often involving radical reactions. nih.gov For large molecules, processes like Norrish Type I and Type II reactions can occur, leading to the cleavage of chemical bonds. acs.org In the presence of oxygen, photo-oxidation is a more common pathway, where the absorbed light energy leads to the formation of reactive oxygen species that attack the molecule. acs.org The expected initial products from the photodegradation of this compound would be benzoic acid and tridecyl alcohol or their derivatives.

The kinetics of photodegradation often follow pseudo-first-order models, especially at low substrate concentrations. The rate of degradation is influenced by factors such as light intensity, the presence of photosensitizing agents in the environment, and the physical state of the compound. cler.comresearchgate.net

Table 1: Key Aspects of this compound Photodegradation

| Aspect | Description | Primary Influencing Factors |

|---|---|---|

| Initiation | Absorption of UV radiation by the benzoate aromatic ring. | Sunlight intensity, Wavelength of light |

| Primary Mechanism | Photo-oxidation involving radical intermediates. Can also include homolytic cleavage (Norrish reactions). acs.org | Oxygen concentration, Presence of photosensitizers |

| Expected Products | Initial breakdown into benzoic acid and tridecyl alcohol derivatives. | Reaction conditions |

| Kinetics | Often modeled as pseudo-first-order reaction. cler.com | Substrate concentration, Light intensity cler.com |

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkage is susceptible to hydrolysis, which splits the molecule into its constituent parts: benzoic acid and tridecyl alcohol. This is a primary abiotic degradation pathway for esters in aqueous environments. acs.org

The rate of hydrolytic degradation is significantly influenced by several environmental factors. mdpi.com The pH of the surrounding water is a critical factor; the reaction can be catalyzed by both acids and bases. fiveable.me Therefore, hydrolysis is generally faster in acidic or alkaline conditions compared to neutral pH. fiveable.meiitd.ac.in Temperature also plays a crucial role, with higher temperatures increasing the reaction rate. The process involves the conversion of the polymer into soluble oligomers and monomers as the ester bonds are fragmented. mdpi.com

Table 2: Environmental Factors Affecting Hydrolytic Degradation of this compound

| Environmental Factor | Effect on Hydrolysis Rate | Mechanism of Influence |

|---|---|---|

| pH | Accelerated at acidic or alkaline pH. fiveable.me | Catalysis of the ester bond cleavage by H+ or OH- ions. iitd.ac.in |

| Temperature | Increases with higher temperature. | Provides activation energy for the reaction. |

| Water Availability | Essential for the reaction to occur. | Acts as a reactant in the cleavage of the ester bond. |

Thermo-oxidative degradation occurs when materials are exposed to elevated temperatures in the presence of oxygen. This process is particularly relevant for organic compounds in certain industrial applications or environments. For esters used as lubricants or plasticizers, thermo-oxidative stability is a key property. The degradation process is a self-accelerating autoxidation that proceeds via a radical chain reaction mechanism. researchgate.net

The process consists of four main stages:

Initiation: Formation of free radicals from the organic molecule due to heat.

Propagation: The initial radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other molecules to form hydroperoxides and new radicals.

Branching: The hydroperoxides are thermally unstable and decompose into more radicals, accelerating the oxidation process.

Termination: Radicals combine to form stable, non-radical products.

This degradation leads to the formation of a complex mixture of smaller, oxygenated molecules such as alcohols, aldehydes, ketones, and carboxylic acids. researchgate.net The presence of metal ions can also catalyze or inhibit the oxidation process. researchgate.net

Hydrolytic Degradation Processes and Environmental Factors

Biotic Degradation and Biodegradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of organic chemicals from the environment. Alkyl benzoates are known to be biodegradable. researchgate.net

The microbial degradation of esters like this compound typically begins with the enzymatic hydrolysis of the ester bond. researchgate.net This initial step is carried out by extracellular or cell-surface enzymes called esterases, which break the molecule into benzoic acid and tridecyl alcohol. researchgate.netresearchgate.net

Once cleaved, the two resulting molecules enter separate degradation pathways:

Benzoic Acid Degradation: Benzoate is a common intermediate in the microbial catabolism of aromatic compounds. science.govnih.gov Under both aerobic and anaerobic conditions, it is typically first activated to benzoyl-CoA. science.govnih.gov This central intermediate then undergoes further degradation through various pathways (e.g., ring cleavage under aerobic conditions or ring reduction under anaerobic conditions), ultimately leading to compounds that can enter the cell's central metabolism, such as the citric acid cycle. nih.gov

Tridecyl Alcohol Degradation: The long-chain alcohol, tridecyl alcohol, is expected to be degraded through pathways for aliphatic compounds. The most common pathway is β-oxidation, where the alkyl chain is sequentially shortened by two carbon units at a time, producing acetyl-CoA which can also be utilized by the microorganism for energy and growth.

The key step in the biotransformation of this compound is the initial hydrolysis catalyzed by enzymes. Carboxylesterases and lipases are the primary enzymes responsible for this reaction. emerginginvestigators.orgsemanticscholar.org These enzymes exhibit broad substrate specificity and are widely distributed in microorganisms. researchgate.net

The mechanism of enzymatic hydrolysis involves a nucleophilic attack on the carbonyl carbon of the ester bond, often by a serine residue in the enzyme's active site, forming a tetrahedral intermediate. semanticscholar.org This intermediate then collapses, releasing the alcohol (tridecyl alcohol) and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (benzoic acid) and regenerating the free enzyme. semanticscholar.org The efficiency of this enzymatic process can be influenced by factors such as pH, temperature, and the specific nature of the enzyme and substrate. cdnsciencepub.comcdnsciencepub.com

Microbial Degradation Mechanisms of Esters

Environmental Persistence and Mobility Assessment

This compound, an alkyl benzoate ester, is subject to various environmental processes that determine its persistence and mobility in different environmental compartments. The environmental fate of this compound is influenced by a combination of its physicochemical properties and its susceptibility to biotic and abiotic degradation.

Alkyl benzoates, as a class of compounds, are generally considered to be readily biodegradable. interchimie.froecd.org Studies on similar C12-15 alkyl esters have shown them to be readily biodegradable according to OECD 301B test guidelines. interchimie.fr The biodegradation of linear alkylbenzenes, which share structural similarities, proceeds via oxidation of the alkyl chain followed by the cleavage of the aromatic ring. researchgate.net Specifically, the initial attack often involves ω- or β-oxidation from the methyl terminus of the alkyl chain, particularly for those with longer chain lengths. psu.edu The position of the benzene ring on the alkyl chain can also influence the rate of degradation, with external isomers degrading more readily than internal ones. psu.edu

Hydrolysis is another potential degradation pathway for this compound. However, for the structurally similar isodecyl benzoate, the estimated hydrolysis half-life is quite long, on the order of years at neutral to slightly alkaline pH. europa.eu This suggests that hydrolysis may not be a significant degradation route for this compound under typical environmental conditions. europa.eu

Photodegradation is also a consideration for the environmental fate of this compound. Direct photolysis is unlikely to be a major degradation pathway as isodecyl benzoate does not absorb light in the environmentally relevant UV spectrum (290-750 nm). europa.eu However, indirect photochemical degradation mediated by hydroxyl radicals in the atmosphere can occur, although the low vapor pressure of these compounds makes their partitioning to the air compartment unlikely. europa.eu

The mobility of this compound in the environment is largely governed by its partitioning behavior. Due to their high octanol-water partition coefficients and low water solubility, pyrethroids, which are also esters with aromatic rings, have a high affinity for soil and sediment particulate matter, resulting in low soil mobility. google.com Similarly, the estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for isodecyl benzoate is high, suggesting it will strongly adsorb to soil and sediment. europa.eu This adsorption reduces its potential for leaching into groundwater.

Table 1: Environmental Fate and Persistence Data for Structurally Similar Alkyl Benzoates

| Parameter | Compound | Finding | Source |

|---|---|---|---|

| Biodegradability | C12-15 Alkyl Esters | Readily biodegradable | interchimie.fr |

| Biodegradability | Isodecyl Benzoate | Readily biodegradable (77.7% in 28 days) | europa.eu |

| Hydrolysis Half-life | Isodecyl Benzoate | 10.7 years at pH 7, 1.1 years at pH 8 | europa.eu |

| Photodegradation | Isodecyl Benzoate | Direct photolysis is not significant | europa.eu |

| Soil Adsorption (Koc) | Isodecyl Benzoate | Estimated at 6310 | europa.eu |

Development of Sustainable Degradation Strategies

Given the widespread use of esters like this compound in various industrial and consumer products, the development of sustainable strategies for their degradation is of significant interest to minimize their environmental impact. These strategies primarily focus on enhancing natural degradation processes and employing advanced technologies for the treatment of contaminated water and soil.

Bioremediation stands out as a key sustainable strategy. This approach utilizes the metabolic capabilities of microorganisms to break down organic contaminants. As previously mentioned, alkyl benzoates are generally susceptible to biodegradation by mixed microbial cultures found in environments like sewage treatment plants. researchgate.net The degradation pathway often involves initial oxidation of the alkyl side chain, followed by the breakdown of the benzoate ring. researchgate.netpsu.edu For instance, Pseudomonas species have been shown to degrade alkylbenzenes. psu.edu Enhancing these natural microbial processes through techniques like bioaugmentation (introducing specific microbial strains) or biostimulation (adding nutrients to encourage microbial growth) could accelerate the degradation of this compound in contaminated sites.

Advanced Oxidation Processes (AOPs) represent a suite of powerful chemical treatment technologies for degrading recalcitrant organic pollutants in water. researchgate.netgreenchaingroup.com AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to carbon dioxide and water. researchgate.netgreenchaingroup.comufrn.br Common AOPs include ozonation, UV/H₂O₂, and Fenton processes. greenchaingroup.commdpi.com These methods have proven effective in degrading various aromatic compounds and other persistent organic pollutants. researchgate.netmdpi.com For example, the UV/H₂O₂ process has been successfully used to degrade benzophenone-type UV filters, which also contain aromatic rings. mdpi.com While specific studies on this compound may be limited, the known efficacy of AOPs on similar chemical structures suggests they would be a viable strategy for its degradation in wastewater treatment scenarios. researchgate.netgreenchaingroup.comufrn.br

Phytoremediation , the use of plants to remove, contain, or degrade environmental contaminants, offers a green and cost-effective approach. While direct evidence for this compound phytoremediation is scarce, plants have been shown to take up and metabolize other organic pollutants. The effectiveness of this strategy would depend on the plant species' ability to absorb and subsequently break down the compound.

The selection of a particular degradation strategy would depend on the specific context, such as the concentration of the contaminant, the environmental matrix (water or soil), and economic considerations. A combination of these strategies, such as using AOPs for initial breakdown followed by bioremediation for complete mineralization, could offer a robust and sustainable solution for managing this compound in the environment.

Table 2: Overview of Sustainable Degradation Strategies

| Strategy | Description | Mechanism | Applicability |

|---|---|---|---|

| Bioremediation | Use of microorganisms to break down contaminants. | Enzymatic degradation by bacteria and fungi. researchgate.netpsu.edu | Soil and water contamination. |

| Advanced Oxidation Processes (AOPs) | Chemical treatment processes generating highly reactive radicals. | Oxidation by hydroxyl radicals (•OH). researchgate.netgreenchaingroup.com | Wastewater treatment. |

| Phytoremediation | Use of plants to clean up contaminated environments. | Uptake and metabolic degradation by plants. | Soil and shallow groundwater. |

Formulation Science and Engineering for Industrial Applications Excluding Biological/cosmetic

Principles of Formulation Design and Optimization for Esters

The design and optimization of industrial formulations incorporating esters like Tridecyl Benzoate (B1203000) hinge on understanding their inherent physical and chemical properties. As an ester, Tridecyl Benzoate is characterized by its molecular structure, which influences its solvency, viscosity, and thermal behavior. The benzoate group provides a degree of polarity and aromatic character, while the long, branched tridecyl chain imparts significant lipophilicity and low volatility.

Key properties relevant to formulation design include:

Solvency: this compound is expected to be a good solvent for a range of organic compounds, resins, and additives due to its ester functionality and long alkyl chain. Its solubility in water is very low, with a high octanol/water partition coefficient (logP) of 6.154, indicating strong lipophilicity. tri-iso.com

Viscosity and Lubricity: The long tridecyl chain suggests a moderate viscosity and inherent lubricity, properties valuable in fluid formulations. esters-solvents.com

Thermal Stability: While specific data for this compound is limited, esters, in general, can offer good thermal stability, a critical factor in high-temperature industrial applications. emeryoleo.comepo.org

Compatibility: Esters often exhibit good compatibility with various polymers, oils, and other organic components commonly found in industrial formulations. google.com

Interfacial Phenomena and Emulsification Science in Non-Aqueous Systems

The amphiphilic nature of esters, characterized by a polar head (ester group) and a non-polar tail (alkyl chain), allows them to influence interfacial phenomena. In non-aqueous systems, this compound's long, hydrophobic tridecyl chain would orient towards non-polar continuous phases, while the benzoate ester group would interact with polar interfaces or dissolved polar components.

While specific research on this compound's role in non-aqueous emulsification is not extensively detailed in the provided literature, esters, in general, can act as emulsifiers or co-emulsifiers in such systems. researchgate.netscience.govresearchgate.net Their ability to reduce interfacial tension and stabilize dispersed phases is crucial in applications like specialized industrial fluids where water is absent or minimized. The lipophilic nature of this compound suggests it could be effective in stabilizing oil-in-oil emulsions or acting at interfaces between different organic phases.

Stability and Rheology of Formulated Systems

Esters can significantly impact the stability and rheological properties of industrial formulations. This compound's ester linkage, while generally stable, can be susceptible to hydrolysis under extreme pH conditions, though it is noted for good chemical stability over a broad pH range in some ester types. google.com Its long alkyl chain can contribute to the viscosity of a fluid, acting as a thickener or rheology modifier, particularly in non-aqueous systems.

Rheology modifiers are critical additives in industrial applications such as paints, coatings, and lubricants, controlling flow behavior, preventing settling, and improving application properties. tri-iso.comgoogle.comgoogle.com3vsigma.com While this compound is not explicitly listed as a primary rheology modifier, its properties as an ester suggest it could function as a plasticizer or a component that influences viscosity and flow characteristics in specific formulations. For instance, esters are known to improve the flexibility and application properties of coatings. esters-solvents.comepo.org

Microencapsulation and Controlled Release Strategies in Material Science

Applications in Industrial Lubricants and Functional Fluids

Esters are well-established in the lubricants and functional fluids industry due to their superior performance characteristics compared to mineral oils, including better thermal and oxidative stability, lower volatility, and excellent lubricity. emeryoleo.comgrafiati.com While specific industrial lubricant applications for this compound are not explicitly detailed, its structure as a benzoate ester suggests potential utility.

Lubricant Base Stocks/Additives: Esters, including benzoate esters, are utilized as base oils or additives in lubricants and metalworking fluids. They provide excellent boundary lubrication, wear protection, and can act as solvency enhancers for other additives. esters-solvents.comemeryoleo.comgrafiati.comcolonialchem.comdystar.com this compound's lipophilic nature and ester functionality align with the requirements for such applications.

Functional Fluids: Its low volatility and potential for good thermal stability could make it suitable for use in hydraulic fluids or heat transfer fluids, where stable liquid performance over a range of temperatures is required.

Research in Adhesion and Coating Technologies

Esters play a significant role in adhesion and coating technologies, serving as solvents, plasticizers, and film-forming agents. This compound's properties suggest potential applications in these areas:

Plasticizers: Benzoate esters are recognized for their utility as plasticizers, imparting flexibility and improving the processability of polymers like PVC, nitrocellulose, and various rubbers. esters-solvents.comepo.orgdystar.com this compound, with its long alkyl chain, could offer good plasticizing effects, enhancing the flexibility and durability of coatings.

Solvents and Coalescing Agents: Esters can act as effective solvents for resins and pigments in coating formulations, aiding in the dispersion of solids and promoting film formation. esters-solvents.com Their moderate volatility can also contribute to the coalescing process, where polymer particles fuse to form a continuous film upon drying.

Adhesion Promoters: The chemical structure of esters can influence their interaction with substrate surfaces, potentially promoting adhesion of coatings. The polar ester group and the aromatic benzoate ring may contribute to favorable interactions with various surfaces.

Data Table: Key Properties of this compound

| Property | Value | Unit | Source(s) |

| Chemical Name | This compound | N/A | colonialchem.comchemeo.commdpi.com |

| CAS Number | 29376-83-8 | N/A | colonialchem.comchemeo.commdpi.com |

| Molecular Formula | C₂₀H₃₂O₂ | N/A | tri-iso.commdpi.comgoogle.com |

| Molecular Weight | ~304.47 | g/mol | tri-iso.commdpi.comgoogle.com |

| Appearance | Yellow liquid | N/A | google.com |

| Water Solubility | Insoluble | N/A | tri-iso.commdpi.com |

| Octanol/Water Partition Coeff. | 6.154 | logP | tri-iso.com |

| Calculated Boiling Point | ~759.97 (Joback) | K | tri-iso.com |

| Calculated Flash Point | Not specified, but related esters >100°C | °C | [2 (related)] |

Compound List:

this compound

Future Research Directions and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) in chemical research offers significant potential for accelerating the discovery, development, and optimization of compounds like Tridecyl Benzoate (B1203000). AI and ML algorithms can analyze vast datasets to predict chemical properties, identify novel synthesis pathways, and optimize reaction conditions, thereby reducing experimental time and costs. For Tridecyl Benzoate, AI could be employed to:

Predicting Properties: ML models can be trained on existing data to predict physical, chemical, and even potential biological properties of this compound and its derivatives, aiding in the screening for new applications without extensive laboratory synthesis.

Optimizing Synthesis: AI can explore a wide parameter space for chemical reactions, identifying optimal conditions (temperature, pressure, catalysts, solvents) for the efficient and sustainable synthesis of this compound. This could lead to higher yields and reduced by-product formation.

Discovering Novel Applications: By analyzing correlations between molecular structure and function across large chemical databases, AI can suggest new, unforeseen applications for this compound in areas such as advanced materials, pharmaceuticals, or specialized industrial fluids.

Green Chemistry Principles in this compound Production and Utilization

The adoption of green chemistry principles is crucial for developing sustainable chemical processes. For this compound, this involves focusing on environmentally benign synthesis routes and responsible utilization. Key areas of research include:

Sustainable Synthesis: Developing synthetic methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks. This could involve exploring biocatalysis or novel catalytic systems for the esterification reaction. For instance, research into enzymatic esterification or the use of solid acid catalysts could offer greener alternatives to traditional acid catalysis.

Bio-based Feedstocks: Investigating the feasibility of producing this compound from renewable resources, such as plant-derived alcohols and carboxylic acids, rather than petrochemical sources. This aligns with the broader trend towards a bio-based economy.

Eco-friendly Utilization: Exploring applications where this compound can contribute to sustainability, such as in biodegradable formulations or as a component in products designed for reduced environmental impact.

Exploration of Novel Material Functions and Synergistic Effects

This compound, as an ester, possesses properties that can be leveraged in the development of new materials. Future research could focus on:

Advanced Material Applications: Investigating the incorporation of this compound into polymers, composites, or coatings to impart specific functionalities. Its ester nature suggests potential as a plasticizer, lubricant, or solvent in specialized material formulations. For example, its moderate polarity and liquid state at room temperature could make it suitable as a component in advanced lubricants or as a solvent in specialized inks and coatings.

Synergistic Effects: Studying how this compound interacts with other compounds or materials to create enhanced properties. This could involve its use in blends or composites where it acts synergistically with other components to improve performance characteristics such as thermal stability, mechanical strength, or surface properties. For instance, its potential as a photostabilizer, as seen with Tridecyl Salicylate atamanchemicals.com, suggests research into its synergistic effects with UV-sensitive materials.

Cross-Disciplinary Research Initiatives involving Ester Chemistry

Ester chemistry, in general, is a foundational area that bridges numerous scientific disciplines. Future research involving this compound can benefit from and contribute to broader cross-disciplinary initiatives:

Materials Science: Exploring this compound's potential in polymer science, such as its use as a monomer or additive to modify polymer properties, or in the development of novel functional materials like liquid crystals or specialized surfactants.

Pharmaceutical and Biomedical Research: While this article strictly excludes dosage and safety information, the ester linkage and alkyl chain of this compound could be of interest in drug delivery systems or as components in biocompatible materials, requiring collaboration with pharmaceutical chemists and material scientists.

Organic Synthesis and Catalysis: Developing more efficient and selective synthetic methods for this compound and related esters, potentially leading to breakthroughs in catalytic processes relevant to a wide range of organic transformations. Research into esterification catalysts and techniques, as seen in general benzoate ester synthesis quora.combetterchemtech.com, can be applied and advanced.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for verifying the structural integrity of Tridecyl Benzoate during synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and alkyl chain integrity, as demonstrated in the synthesis of related benzoate esters . Chromatographic methods (e.g., TLC with Rf value tracking in a hexane-diethyl ether system) can monitor reaction progress, with melting point analysis for purity validation .

- Data Interpretation : Compare NMR peaks to reference spectra (e.g., benzyl benzoate in ) and validate purity via deviations in melting points (>2°C suggests impurities) .

Q. How can researchers optimize solvent systems for this compound purification?

- Methodology : Test polar/non-polar solvent combinations (e.g., ethyl acetate-hexane or dichloromethane-methanol) based on solubility trends observed in structurally similar esters like benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate .

- Validation : Use differential scanning calorimetry (DSC) to assess crystallinity post-recrystallization, ensuring minimal solvent retention (<0.1% by GC-MS) .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s stability under oxidative stress?

- Approach : Conduct accelerated degradation studies using hydrogen peroxide (3–30% v/v) in aqueous/organic biphasic systems, mimicking conditions in ’s salicylate stability tests .

- Analysis : Track degradation products via HPLC-MS and quantify kinetic parameters (e.g., half-life) using Arrhenius modeling. Compare degradation pathways to sodium benzoate’s ammonia-reduction mechanisms .

Q. How can contradictory data on this compound’s interactions with surfactants be resolved?

- Methodology : Employ isothermal titration calorimetry (ITC) to measure binding constants with common surfactants (e.g., polyethylene glycol derivatives). Cross-reference findings with molecular dynamics simulations to resolve discrepancies in micelle formation efficiency .

- Case Study : Apply ANOVA and post-hoc DMRT tests (as in ’s phenolic acid analysis) to statistically validate reproducibility across experimental replicates .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis at scale?

- Process Optimization : Implement Design of Experiments (DoE) to assess variables like reaction temperature (70–120°C) and catalyst loading (e.g., TiCl₄ vs. H₂SO₄), inspired by benzyl benzoate derivatization workflows .

- Quality Control : Use FT-IR spectroscopy to detect trace hydroxyl or carbonyl impurities (>99.5% purity threshold) and enforce strict inert-atmosphere protocols to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.